
S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by a cyclohexene ring substituted with methyl groups and a carbothioate functional group, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate typically involves the reaction of 2,6,6-trimethylcyclohex-3-ene-1-carboxylic acid with methanethiol in the presence of a dehydrating agent. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-50°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: In biological research, this compound may be used to study the effects of sulfur-containing functional groups on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate involves its interaction with molecular targets through the carbothioate group. This functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pathways involved may include inhibition of enzyme activity or modification of protein function.
Comparación Con Compuestos Similares
- **Methyl 2,6,6-trimethylcyclohex-3
Propiedades
Número CAS |
799854-43-6 |
|---|---|
Fórmula molecular |
C11H18OS |
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
S-methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate |
InChI |
InChI=1S/C11H18OS/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h5-6,8-9H,7H2,1-4H3 |
Clave InChI |
CHKVNPCXNNRZPC-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CCC(C1C(=O)SC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


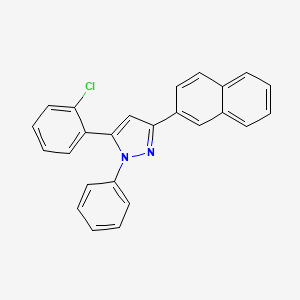
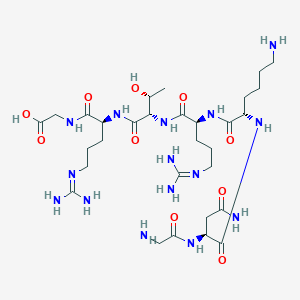

![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
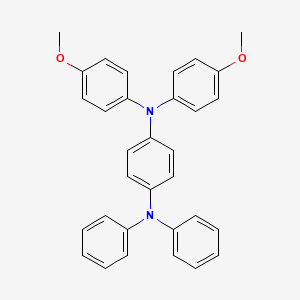
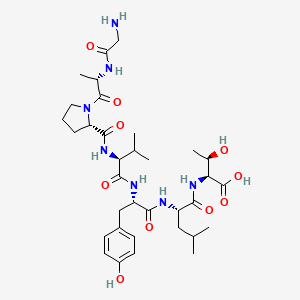

![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)

![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)
![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)
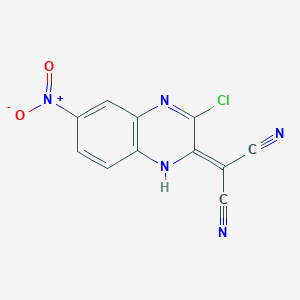
![2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine](/img/structure/B14213287.png)
